For example, the synthesis of oxazolidinone derivatives containing a thieno-pyridine ring system, described in , involves a six-step process that includes nucleophilic substitution, catalytic hydrogenation, carbonyl insertion, and deprotection steps. Similarly, the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives employs reactions such as Grignard reaction, bromination, cyclization, and debenzylation.
Several studies in the provided literature highlight the antimicrobial activity of compounds featuring structural similarities to 1-(3-Pyridinyl)cyclopentanecarboxylic acid. For instance, novel oxazolidinone derivatives containing a thieno-pyridine ring system were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria . Results showed that some derivatives, particularly an acetyl derivative, a methane sulfonamide derivative, and a p-toluene sulfonamide derivative, exhibited promising activity.
Research on structurally related compounds reveals potential herbicidal properties. A study focusing on 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates identified a novel molecular scaffold with exceptional herbicidal activity. While the study's initial goal of scaffold-hopping was not achieved, their findings open up new possibilities for herbicide development by targeting a previously unexplored chemical space.
Research on Transient receptor potential vanilloid 1 (TRPV1) antagonists highlights the potential of compounds bearing structural similarities to 1-(3-Pyridinyl)cyclopentanecarboxylic acid for treating cough. The study investigates the pharmacology and antitussive efficacy of JNJ17203212, a TRPV1 antagonist, in guinea pigs . JNJ17203212 effectively inhibited TRPV1 activation and demonstrated significant antitussive effects, supporting the development of TRPV1 antagonists as a potential treatment for cough.
While none of the provided papers directly address bone resorption, one paper focuses on the crystal structure of risedronate, a pyridinyl bisphosphonate used to treat bone diseases . Bisphosphonates, including risedronate, are known to inhibit bone resorption, making them valuable for treating conditions like osteoporosis.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6